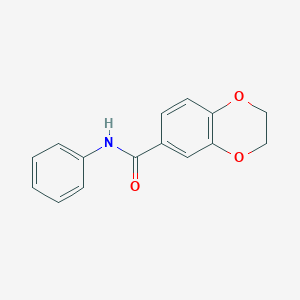
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN-80927, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BN-80927 is a member of the benzodioxine family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are implicated in drug addiction and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase levels of serotonin, a neurotransmitter involved in the regulation of mood and anxiety. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to decrease levels of corticosterone, a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to the use of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the species and strain of animal used.
Direcciones Futuras
There are several potential future directions for research on N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of new drugs based on the structure of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on different neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine with N-phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or ethyl acetate. The resulting product is purified by column chromatography to obtain N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has anxiolytic and antidepressant effects in animal models. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H13NO3/c17-15(16-12-4-2-1-3-5-12)11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
Clave InChI |
CMTQNBFLWOSGAE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



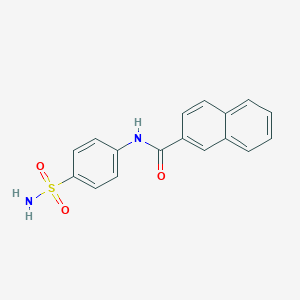
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
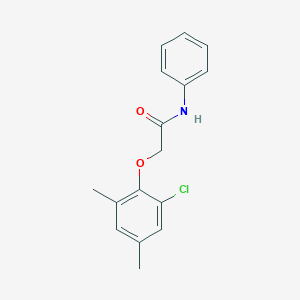
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
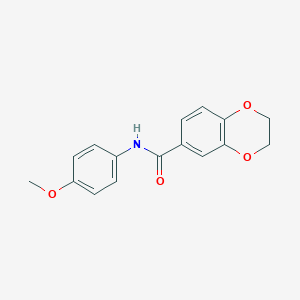
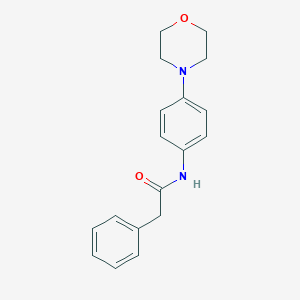
![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)